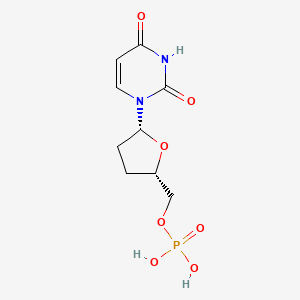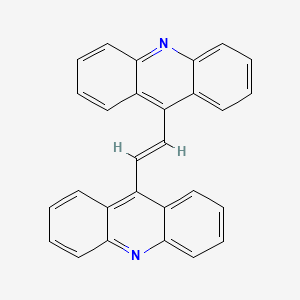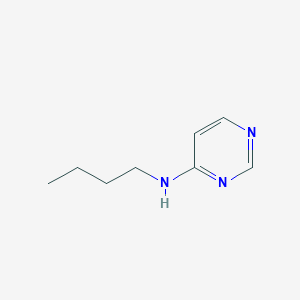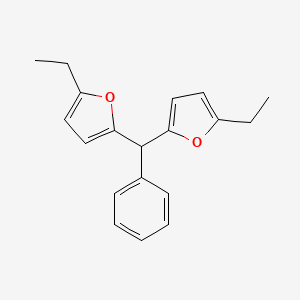
2,2'-(Phenylmethylene)bis(5-ethylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Phenylmethylene)bis(2-ethylfuran) is an organic compound that features a phenylmethylene group bridging two 2-ethylfuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-ethylfuran and benzaldehyde. The reaction is carried out using commercial acidic resins, with Nafion resin demonstrating the highest activity due to its strong acidic properties .
Industrial Production Methods
In an industrial setting, the synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Phenylmethylene)bis(2-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, hydrogenated compounds, and other functionalized molecules .
Wissenschaftliche Forschungsanwendungen
5,5’-(Phenylmethylene)bis(2-ethylfuran) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 5,5’-(Phenylmethylene)bis(2-ethylfuran) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethylene group can participate in π-π interactions, while the furan rings can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Phenylmethylene)bis(2-methylfuran): Similar structure but with methyl groups instead of ethyl groups.
5,5’-(Phenylmethylene)bis(2-furylmethanol): Contains hydroxymethyl groups instead of ethyl groups.
Uniqueness
5,5’-(Phenylmethylene)bis(2-ethylfuran) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methyl and hydroxymethyl counterparts .
Eigenschaften
CAS-Nummer |
917571-12-1 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-ethyl-5-[(5-ethylfuran-2-yl)-phenylmethyl]furan |
InChI |
InChI=1S/C19H20O2/c1-3-15-10-12-17(20-15)19(14-8-6-5-7-9-14)18-13-11-16(4-2)21-18/h5-13,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
PHQRDIXRZOSDKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
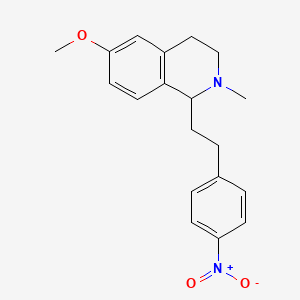
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
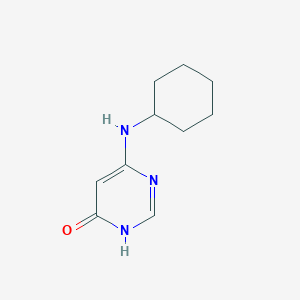

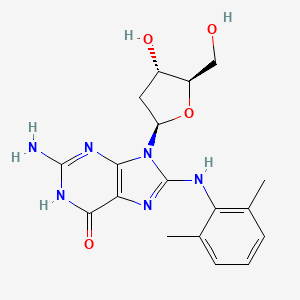
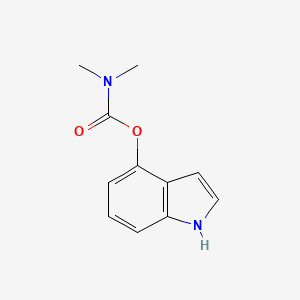
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)

